molecular formula C12H16ClNS B13258141 3-{[(4-Chlorophenyl)sulfanyl]methyl}piperidine

3-{[(4-Chlorophenyl)sulfanyl]methyl}piperidine

Cat. No.: B13258141
M. Wt: 241.78 g/mol
InChI Key: UKDPUPOLLDRMKN-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenylsulfanylmethyl)-piperidine is an organic compound that features a piperidine ring substituted with a 4-chlorophenylsulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenylsulfanylmethyl)-piperidine typically involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-phenylsulfanylmethyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperidine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated products or modified piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-phenylsulfanylmethyl)-piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-phenylsulfanylmethyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s binding affinity and specificity towards its target, while the piperidine ring can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-phenylsulfanylmethyl)-piperidine: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Methyl-phenylsulfanylmethyl)-piperidine: Contains a methyl group instead of chlorine.

    3-(4-Fluoro-phenylsulfanylmethyl)-piperidine: Features a fluorine atom in place of chlorine.

Uniqueness

3-(4-Chloro-phenylsulfanylmethyl)-piperidine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C12H16ClNS/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-9H2

InChI Key

UKDPUPOLLDRMKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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